molecular formula C18H19N3O4 B2714895 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034369-61-2

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

カタログ番号 B2714895
CAS番号: 2034369-61-2
分子量: 341.367
InChIキー: HAYSUEHPBGYRHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Advanced Glycation End-Products Inhibition

Methylglyoxal (MG) is a precursor in the formation of advanced glycation end-products (AGEs), contributing to complications in diabetes and neurodegenerative diseases. Research into compounds that can mitigate MG's effects or its interaction with biological proteins can lead to significant advancements in treating these conditions. Compounds that inhibit the formation of AGEs or break their cross-links are crucial in managing long-term complications associated with diabetes and aging (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Heterocyclic Compounds

Novel synthetic pathways that lead to the creation of heterocyclic compounds have significant implications in pharmaceutical chemistry. Such compounds, derived from visnaginone and khellinone, have shown potential as anti-inflammatory and analgesic agents, indicating the importance of innovative synthesis methods in discovering new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Carboxamide derivatives have been explored for their growth inhibitory properties against various cancer cell lines, demonstrating the potential of structurally similar compounds in cancer therapy. The ability to synthesize and evaluate such compounds for cytotoxic activity is crucial for the development of new anticancer therapies (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Serotonin Receptor Antagonism

Compounds that act as serotonin-3 (5-HT3) receptor antagonists have therapeutic applications in conditions such as anxiety, depression, and emesis. Research into new classes of potent 5-HT3 receptor antagonists can lead to the development of more effective treatments for these conditions, highlighting the ongoing need for chemical innovation in neuropsychopharmacology (Kawakita et al., 1992).

Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase

The development of compounds with dual inhibitory activity against cyclooxygenase (CO) and 5-lipoxygenase (5-LO) presents a promising approach for the treatment of inflammatory conditions. Such dual inhibitors can potentially offer a more comprehensive management strategy for inflammatory diseases by targeting two critical enzymes in the inflammatory pathway (Hamer et al., 1996).

特性

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21-16(22)10-11-9-12(5-6-14(11)20-21)19-18(23)13-3-2-4-15-17(13)25-8-7-24-15/h2-4,10,12H,5-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYSUEHPBGYRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。